molecular formula C18H17NO2S B2714057 N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955852-16-1

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2714057
CAS No.: 955852-16-1
M. Wt: 311.4
InChI Key: HNUJLANWKPLYHG-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzo[b]thiophene ring and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the reaction of benzo[b]thiophene derivatives with acetamide derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzo[b]thiophene is reacted with 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, in biological systems, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)benzo[b]thiophen-5-amine
  • Benzo[c]thiophen-1(3H)-thione

Uniqueness

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide stands out due to its unique combination of a benzo[b]thiophene ring and a methoxy-methylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-12-9-13(3-5-16(12)21-2)10-18(20)19-15-4-6-17-14(11-15)7-8-22-17/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUJLANWKPLYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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